molecular formula C8H8BrClO2 B3037069 5-Bromo-2-chloro-1,3-dimethoxybenzene CAS No. 427886-20-2

5-Bromo-2-chloro-1,3-dimethoxybenzene

Cat. No. B3037069
M. Wt: 251.5 g/mol
InChI Key: NMOAOMYTJQDCES-UHFFFAOYSA-N
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Patent
US06605620B1

Procedure details

Under an argon atomsphere, to dry THF (2 mL) stirred in a dry ice-methanol bath was gradually added a 1.57 M solution of n-butyllithium in hexane (0.8 mL), followed by the dropwise addition of a solution of 1-bromo-4-chloro-3,5-dimethoxybenzene (160 mg) in dry THF (2 mL). After the mixture was stirred for 20 minutes in the dry ice-methanol bath, triisopropyl borate (0.18 mL) was added and the mixture was additionally stirred for 20 minutes. The reaction mixture was then stirred at room temperature for 1 hour and pH of the mixture was adjusted at 3 using 4 M hydrochloric acid. The mixture was stirred at 0° C. for 1 hour and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and evaporated. The residue was recrystallized from ethyl acetate-hexane giving the title compound as white powder.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
dry ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.18 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[C:11]([O:13][CH3:14])[C:10]([Cl:15])=[C:9]([O:16][CH3:17])[CH:8]=1.C(=O)=O.CO.[B:23](OC(C)C)([O:28]C(C)C)[O:24]C(C)C.Cl>CCCCCC.C1COCC1>[Cl:15][C:10]1[C:11]([O:13][CH3:14])=[CH:12][C:7]([B:23]([OH:28])[OH:24])=[CH:8][C:9]=1[O:16][CH3:17] |f:2.3|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0.8 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
160 mg
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)OC)Cl)OC
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
dry ice methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CO
Name
Quantity
0.18 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was additionally stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at room temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate-hexane giving the title compound as white powder

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
ClC1=C(C=C(C=C1OC)B(O)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.